(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine
Overview
Description
(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine: is an organic compound with the molecular formula C14H16N2 It consists of a methanamine group attached to a 3,5-dimethylphenyl ring and a pyridin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method for synthesizing (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine involves the Suzuki-Miyaura coupling reaction.
Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with pyridin-3-ylamine using a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes and ketones.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed:
Oxidation Products: Aldehydes and ketones are the major products formed from oxidation reactions.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Chemistry:
Building Block: (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Pharmacophore: The compound’s structure makes it a potential pharmacophore for the development of new drugs targeting various biological pathways.
Industry:
Mechanism of Action
Comparison with Similar Compounds
(3,5-Dimethylphenyl)(pyridin-2-yl)methanamine: This compound is similar in structure but has the pyridinyl group attached at the 2-position instead of the 3-position.
(3,5-Dimethylphenyl)(pyridin-4-yl)methanamine: This compound has the pyridinyl group attached at the 4-position.
Uniqueness:
Properties
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-3-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(2)8-13(7-10)14(15)12-4-3-5-16-9-12/h3-9,14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWCRATNOFAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CN=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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